2-Hydroxyethanesulfinicchloride
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C2H5ClO2S |
|---|---|
Molecular Weight |
128.58 g/mol |
IUPAC Name |
2-hydroxyethanesulfinyl chloride |
InChI |
InChI=1S/C2H5ClO2S/c3-6(5)2-1-4/h4H,1-2H2 |
InChI Key |
BHOGPDGXJWXZNE-UHFFFAOYSA-N |
Canonical SMILES |
C(CS(=O)Cl)O |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 2 Hydroxyethanesulfinicchloride
Nucleophilic Reactivity at the Sulfur Center of 2-Hydroxyethanesulfinicchloride
The sulfur atom in 2-hydroxyethanesulfinic chloride is electrophilic and serves as the primary site for nucleophilic attack. This reactivity is fundamental to its transformation into various sulfur-containing derivatives. However, research often points to the reactivity of the more stable analogue, 2-hydroxyethanesulfonyl chloride, from which much of the mechanistic understanding is derived. Reactions with nucleophiles can proceed via direct substitution or, notably, through an intramolecular cyclization pathway. researchgate.net
The conversion of sulfinyl chlorides to sulfinamides and sulfinate esters is a cornerstone of organosulfur chemistry. For related sulfonyl chlorides, a common method for synthesizing sulfinamides involves an in-situ reduction in the presence of an amine. nih.govresearchgate.net A general one-pot procedure involves reacting the sulfonyl chloride with a reducing agent like triphenylphosphine (B44618) and an amine in a suitable solvent. nih.gov
While direct conversion of 2-hydroxyethanesulfinic chloride is not extensively detailed, analogous transformations provide a clear blueprint. The synthesis of sulfinamides can be achieved by reacting a sulfinyl chloride intermediate with various nitrogen nucleophiles. nih.gov This process typically involves generating a metal sulfinate, converting it to the sulfinyl chloride with an agent like thionyl chloride, and then trapping it in situ with an amine to yield the desired sulfinamide. nih.gov
The formation of sulfinate esters from 2-hydroxyethanesulfinic acid derivatives has been documented. The sodium salt, sodium 2-hydroxyethanesulfinate, can be converted to its unstable methyl ester by acidification followed by reaction with diazomethane. tandfonline.com The reaction of the related 2-hydroxyethanesulfonyl chloride with alcohols is proposed to proceed largely through intramolecular cyclization to a transient β-sultone, which then undergoes nucleophilic ring-opening by the alcohol to form the sulfonate ester. researchgate.netcdnsciencepub.com A similar pathway is plausible for the sulfinic chloride analogue.
| Starting Material | Reagent(s) | Product Type | General Method Reference |
|---|---|---|---|
| Sulfonyl Chloride | 1. Triphenylphosphine 2. Amine (e.g., Benzylamine) 3. Triethylamine | Sulfinamide | nih.gov |
| Organometallic Reagent + DABSO | 1. Thionyl Chloride 2. Amine | Sulfinamide | nih.gov |
| Sodium 2-hydroxyethanesulfinate | 1. Acidification 2. Diazomethane | Methyl 2-hydroxyethanesulfinate | tandfonline.com |
| 2-Hydroxyethanesulfonyl Chloride | Alcohol (e.g., 1-Butanol) | Sulfonate Ester | researchgate.netcdnsciencepub.com |
The reactivity of 2-hydroxyethanesulfonyl chloride, a closely related compound, provides significant insight into the behavior of 2-hydroxyethanesulfinic chloride with various nucleophiles. Reactions with water and alcohols are believed to proceed predominantly through an intramolecular cyclization mechanism, forming a highly reactive β-sultone intermediate. researchgate.netnrcresearchpress.com This transient cyclic species is then readily attacked by the nucleophile, leading to ring-opening and the formation of the final product. researchgate.net
In the presence of tertiary amines, a minor portion of the reaction has been shown to proceed via the formation of hydroxymethylsulfene. researchgate.netcdnsciencepub.com This intermediate is then trapped by the nucleophile present in the medium.
Reactions with nitrogen-based nucleophiles have also been explored. For instance, 2-hydroxyethanesulfonyl chloride reacts with p-bromoaniline to produce the corresponding hydroxysulfonanilide. tandfonline.com This transformation highlights the utility of this compound in forming S-N bonds. The general reactivity pattern of acid chlorides with nucleophiles, involving a nucleophilic addition-elimination mechanism, further supports the feasibility of these reactions with a wide range of O- and N-nucleophiles such as water, alcohols, amines, and carboxylate salts. chemistrysteps.comyoutube.com
| Reactant | Nucleophile | Proposed Intermediate(s) | Product | Reference |
|---|---|---|---|---|
| 2-Hydroxyethanesulfonyl Chloride | Water / Alcohols | β-Sultone | 2-Hydroxyethanesulfonic acid / Ester | researchgate.net |
| 2-Hydroxyethanesulfonyl Chloride | Water / Alcohols (with tertiary amine) | Hydroxymethylsulfene | 2-Hydroxyethanesulfonic acid / Ester | researchgate.netcdnsciencepub.com |
| 2-Hydroxyethanesulfonyl Chloride | p-Bromoaniline | Direct Substitution | N-(4-bromophenyl)-2-hydroxyethanesulfonamide | tandfonline.com |
Radical Processes Involving this compound
While the ionic reactivity of sulfonyl and sulfinyl chlorides is well-established, their participation in radical processes has opened new avenues for chemical synthesis. These reactions typically involve the homolytic cleavage of the sulfur-chlorine bond to generate a sulfur-centered radical, which can engage in various addition and coupling reactions.
Sulfonyl radicals are valuable intermediates in organic synthesis and can be readily generated from sulfonyl chlorides under various conditions. researchgate.net Visible-light photoredox catalysis has emerged as a powerful tool for this transformation. researchgate.netnih.gov In this process, a photocatalyst, such as fac-Ir(ppy)₃, absorbs light and enters an excited state, which can then reduce the sulfonyl chloride via single-electron transfer to form the sulfonyl radical and a chloride anion. researchgate.net
Other methods for generating sulfonyl radicals from sulfonyl chlorides include using copper or ruthenium catalysts, sometimes in conjunction with a radical initiator. researchgate.netnih.gov These metal-catalyzed processes facilitate the atom transfer radical reactions. Furthermore, visible light can directly catalyze the generation of sulfonyl radicals from sulfonyl chlorides for certain reactions without the need for a photocatalyst, relying instead on energy transfer mechanisms. acs.org While these methods focus on sulfonyl chlorides, they establish a precedent for the potential radical-forming capability of related sulfur-halogen compounds.
Once generated, sulfonyl radicals can participate in several important synthetic transformations, most notably Atom Transfer Radical Addition (ATRA) and hydrosulfonylation.
Atom Transfer Radical Addition (ATRA) is a classic radical process where a sulfonyl chloride adds across an alkene. researchgate.netresearchgate.net This reaction is often catalyzed by transition metal complexes, such as those of copper or ruthenium. researchgate.netnih.gov The process involves the addition of the sulfonyl radical to the double bond, generating a carbon-centered radical, which then abstracts a chlorine atom from another molecule of the sulfonyl chloride (or the metal-chloride complex) to yield the final α-chloro-β-sulfonyl compound and propagate the radical chain. nih.gov
Hydrosulfonylation is a more recent and highly valuable transformation that modifies the ATRA pathway. Instead of abstracting a chlorine atom, the intermediate carbon-centered radical is trapped by a hydrogen atom donor (HAD). researchgate.netnih.gov A highly effective protocol uses a photoredox catalyst and tris(trimethylsilyl)silane (B43935) as the HAD. nih.govcapes.gov.br This approach reroutes the reaction from chlorosulfonylation (ATRA) to hydrosulfonylation, providing direct access to sulfones, which are prevalent motifs in medicinal chemistry. researchgate.netresearchgate.net
| Reaction Type | Key Reagents | General Outcome | Mechanistic Feature | Reference |
|---|---|---|---|---|
| ATRA (Chlorosulfonylation) | Sulfonyl Chloride, Alkene, Metal Catalyst (Cu, Ru) | α-Chloro-β-sulfonyl compound | Radical abstracts a chlorine atom | researchgate.netnih.gov |
| Hydrosulfonylation | Sulfonyl Chloride, Alkene, Photocatalyst, Hydrogen Atom Donor (e.g., (TMS)₃SiH) | Sulfone | Radical abstracts a hydrogen atom | researchgate.netnih.gov |
Reactivity Profile of the Hydroxyl Group in this compound
The hydroxyl group in 2-hydroxyethanesulfinic chloride and its derivatives introduces a second reactive site, enabling further functionalization. Despite the presence of the reactive sulfur center, the -OH group retains its characteristic nucleophilicity and can undergo reactions typical of alcohols, such as esterification.
Research has shown that the hydroxyl group in N-(4-bromophenyl)-2-hydroxyethanesulfonamide, a derivative of 2-hydroxyethanesulfonyl chloride, can be esterified using 2,2′-dithiodiacetyl dichloride under specific conditions. tandfonline.com This demonstrates that the hydroxyl moiety is accessible for acylation even when attached to the sulfonyl-containing backbone.
However, the reactivity of the hydroxyl group is likely modulated by the electronic properties of the adjacent sulfur functional group. It has been suggested that the strong electron-withdrawing nature of the chlorosulfonyl group can lower the nucleophilicity of the hydroxyl function. researchgate.net This deactivation could influence the conditions required for its transformation and may allow for selective reactions at the sulfur center without affecting the hydroxyl group, or vice-versa, by careful choice of reagents and conditions. Strategies for chemoselective transformation of hydroxyl groups, such as conversion to a better leaving group (e.g., tosylate) or direct halogenation, could also be applicable to this molecule. nih.gov
Intramolecular Cyclization and Rearrangement Pathways
The hallmark of 2-hydroxyethanesulfonyl chloride's reactivity is its propensity to undergo intramolecular cyclization. Investigations have shown that this process is a key mechanistic pathway in its reactions.
The reaction of 2-hydroxyethanesulfonyl chloride with water and alcohols is understood to proceed largely through an intramolecular cyclization to form a highly reactive and transient intermediate, the β-sultone (1,2-oxathietane 2,2-dioxide). cdnsciencepub.comresearchgate.net This cyclic intermediate is then susceptible to nucleophilic attack, leading to ring-opening and the formation of the final products. cdnsciencepub.comresearchgate.net
In the presence of tertiary amines, a competing reaction pathway emerges. Deuterium labeling studies have provided evidence for the formation of hydroxymethylsulfene as another intermediate. cdnsciencepub.comresearchgate.net This observation points to a more complex reaction mechanism where the base can induce elimination to form the sulfene, which then reacts further.
The formation of the β-sultone is a critical step, and its existence, though transient, dictates the subsequent chemical transformations. The general mechanism for the hydrolysis of 2-hydroxyethanesulfonyl chloride involves both a direct hydrolysis route and a pathway mediated by the β-sultone. researchgate.net Kinetic studies have revealed that the formation of the β-sultone can be unimolecular, involving a complex with water, or promoted by hydroxide (B78521) ions through the cyclization of the conjugate base of the starting material. researchgate.net
| Intermediate | Precursor | Conditions | Subsequent Reaction |
| β-Sultone (1,2-oxathietane 2,2-dioxide) | 2-Hydroxyethanesulfonyl chloride | Reaction with water or alcohols | Nucleophilic ring-opening |
| Hydroxymethylsulfene | 2-Hydroxyethanesulfonyl chloride | Presence of tertiary amines | Further reaction with nucleophiles |
Derivatization and Functionalization of the Hydroxyl Moiety
The presence of a primary hydroxyl group in 2-hydroxyethanesulfinyl chloride opens avenues for various derivatization and functionalization reactions. While specific studies on the derivatization of the hydroxyl moiety of 2-hydroxyethanesulfinyl chloride are not extensively documented in the reviewed literature, general methods for the chemical modification of hydroxyl groups are well-established and can be extrapolated.
Common strategies for derivatizing hydroxyl groups include acylation with acyl chlorides or anhydrides, and the formation of ethers. researchgate.netnih.gov For instance, the reaction with acyl chlorides in the presence of a base would yield the corresponding ester. Similarly, Williamson ether synthesis could be employed to introduce various alkyl or aryl groups.
The introduction of a chromophore or fluorophore to the hydroxyl group is a common technique to enhance detection in analytical methods like HPLC and CE. researchgate.netnih.gov Reagents such as dansyl chloride are frequently used for this purpose, reacting with hydroxyl groups to form fluorescent derivatives. unomaha.edu Another novel reagent, 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC), has been shown to selectively react with phenolic hydroxyl groups, but its reactivity with aliphatic alcohols like the one in 2-hydroxyethanesulfinyl chloride would need specific investigation. nih.gov
The selective functionalization of the hydroxyl group in the presence of the reactive sulfinyl chloride moiety would likely require careful selection of reaction conditions and protecting group strategies to avoid competing reactions at the sulfur center.
Electrochemical Behavior and Mechanistic Elucidation of Sulfonyl Halides
The electrochemical behavior of sulfonyl halides, including by extension 2-hydroxyethanesulfinyl chloride, provides valuable insights into their redox properties and reaction mechanisms. The electrochemical reduction of aromatic sulfonyl chlorides in aprotic media has been shown to proceed via the formation of sulfinate ions. unesp.brresearchgate.net
| Electrochemical Process | Compound Class | Key Intermediates/Products |
| Reduction | Aromatic Sulfonyl Chlorides | Radical anion, Sulfonyl radical, Sulfinate ion |
| Oxidation | Sulfonyl Hydrazides | Sulfonyl radical |
Stereochemical Outcomes and Diastereoselectivity in Reactions of 2-Hydroxyethanesulfinyl chloride
The stereochemical outcomes of reactions involving 2-hydroxyethanesulfinyl chloride are a critical aspect of its chemistry, particularly if the carbon backbone is substituted to create stereocenters. While the reviewed literature does not provide specific studies on the diastereoselectivity of reactions of 2-hydroxyethanesulfinyl chloride itself, principles from related systems can offer valuable predictions.
For instance, in the intramolecular cross-electrophile coupling of N-tosyl-4-chloropiperidines, the sulfonyl group plays a significant role in directing the stereochemistry of the reaction, leading to high diastereoselectivity in the formation of cyclopropanes. acs.org The allylic strain imparted by the sulfonyl group can favor specific conformations, thereby controlling the facial selectivity of subsequent reactions.
Computational and Theoretical Studies of 2 Hydroxyethanesulfinicchloride
Quantum Chemical Analysis of Electronic Structure and Bonding
A foundational aspect of understanding the chemical nature of 2-hydroxyethanesulfinic chloride would involve a thorough quantum chemical analysis. This would typically be initiated using Density Functional Theory (DFT) calculations, a workhorse of computational chemistry, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)) to accurately model the electronic structure.
Key areas of investigation would include the determination of molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these frontier orbitals would provide initial insights into the compound's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Furthermore, an analysis of the charge distribution and electrostatic potential surface would be crucial. This would reveal the electrophilic and nucleophilic sites within the molecule. It is hypothesized that the sulfur atom would be highly electrophilic, being bonded to two electronegative atoms (oxygen and chlorine), making it susceptible to nucleophilic attack. The hydroxyl group would likely introduce both hydrogen bond donor and acceptor capabilities, influencing intermolecular interactions.
A Natural Bond Orbital (NBO) analysis would further elucidate the bonding characteristics, providing detailed information on the hybridization of the atoms and the nature of the S-Cl, S-O, and C-S bonds. This analysis would quantify the degree of ionic and covalent character in these bonds and identify any significant hyperconjugative interactions that contribute to the molecule's stability.
Table 1: Hypothetical Calculated Electronic Properties of 2-Hydroxyethanesulfinic Chloride
| Property | Hypothetical Value | Significance |
| HOMO Energy | -8.5 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | -1.2 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 7.3 eV | Indicator of chemical reactivity and kinetic stability. |
| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule. |
| Charge on Sulfur Atom | +0.8 e | Indicates a significant electrophilic character at the sulfur center. |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would require specific quantum chemical calculations.
Conformational Landscapes and Intramolecular Interactions
The presence of rotatable single bonds (C-C, C-S, and C-O) in 2-hydroxyethanesulfinic chloride suggests a complex conformational landscape. A systematic conformational search, employing methods like molecular mechanics or semi-empirical calculations followed by DFT optimization of the located minima, would be necessary to identify the most stable conformers.
A primary focus of this analysis would be the potential for intramolecular hydrogen bonding between the hydroxyl group's hydrogen atom and either the sulfinyl oxygen or the chlorine atom. The existence and strength of such a hydrogen bond would significantly influence the preferred conformation and could have a substantial impact on the molecule's reactivity and spectroscopic properties. For instance, an intramolecular hydrogen bond could stabilize a specific conformer, making it the dominant species in the gas phase or in non-polar solvents.
The relative energies of the different stable conformers would be calculated to determine their population distribution at a given temperature according to the Boltzmann distribution. The transition states connecting these conformers would also be located to understand the energy barriers to conformational change.
Prediction and Elucidation of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for investigating reaction mechanisms. For 2-hydroxyethanesulfinic chloride, theoretical studies could predict and elucidate the pathways of its key reactions, such as hydrolysis, alcoholysis, or reactions with amines.
For example, the hydrolysis of the sulfinyl chloride functional group is a fundamental reaction. Computational modeling could map out the potential energy surface for this reaction, identifying the transition state for the nucleophilic attack of a water molecule on the electrophilic sulfur atom. The calculated activation energy for this process would provide a quantitative measure of the reaction rate. It would also be possible to investigate whether the reaction proceeds through a direct displacement mechanism or via a more complex pathway involving intermediates.
Furthermore, computational studies could explore the regioselectivity and stereoselectivity of reactions involving 2-hydroxyethanesulfinic chloride. For instance, in reactions with unsymmetrical nucleophiles, calculations could predict which atom of the nucleophile will preferentially attack the sulfur atom.
Computational Modeling for Reactivity and Selectivity Prediction
Building upon the electronic structure and reaction pathway analyses, computational models could be developed to predict the reactivity and selectivity of 2-hydroxyethanesulfinic chloride in various chemical transformations.
Reactivity indices derived from DFT, such as the Fukui functions, could be employed to predict the most reactive sites in the molecule for electrophilic, nucleophilic, and radical attacks. These indices provide a more nuanced view of reactivity than simple atomic charges.
For predicting selectivity, computational models could be used to compare the activation energies of competing reaction pathways. For example, in a reaction with a di-functional nucleophile, the relative energy barriers for attack at the two different nucleophilic sites could be calculated to predict the major product. This approach is particularly valuable for designing new synthetic methodologies and for understanding the factors that control the outcome of a chemical reaction.
Advanced Analytical and Spectroscopic Research Methodologies for 2 Hydroxyethanesulfinicchloride
In-Situ Reaction Monitoring Techniques
In-situ monitoring provides a dynamic view of chemical reactions as they occur, offering insights into reaction kinetics, mechanisms, and the fleeting existence of intermediate compounds.
Real-time Observation of Formation and Consumption via Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy
Real-time monitoring of the synthesis and subsequent reactions of 2-Hydroxyethanesulfinic chloride can be effectively achieved using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques provide continuous data on the concentration of reactants, intermediates, and products throughout the course of a reaction.
Infrared (IR) Spectroscopy: In-situ IR spectroscopy is a powerful tool for tracking the progress of reactions involving 2-Hydroxyethanesulfinic chloride. researchgate.net By monitoring characteristic vibrational frequencies, it is possible to observe the appearance and disappearance of functional groups in real-time. For instance, the formation of the sulfinyl chloride group (S-Cl) and the hydroxyl group (-OH) of 2-Hydroxyethanesulfinic chloride would exhibit distinct absorption bands in the IR spectrum. The intensity of these bands can be correlated with the concentration of the species, providing kinetic data for the reaction. e3s-conferences.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly when used in a flow setup, allows for the online monitoring of chemical reactions. news-medical.netmpg.debeilstein-journals.org This method can provide detailed structural information about the molecules present in the reaction mixture at any given time. For the study of 2-Hydroxyethanesulfinic chloride, ¹H and ¹³C NMR would be instrumental. The disappearance of signals from starting materials and the emergence of new signals corresponding to 2-Hydroxyethanesulfinic chloride and its subsequent products can be tracked. news-medical.net Two-dimensional NMR techniques like COSY and HSQC can be acquired under flow conditions to establish correlations between protons and carbons, aiding in the structural confirmation of intermediates and products as they are formed. researchgate.net
| Technique | Information Gained | Application to 2-Hydroxyethanesulfinic chloride |
| In-Situ IR | Real-time functional group analysis | Monitoring the formation of S-Cl and -OH groups. |
| Real-time NMR | Detailed structural and concentration data over time | Observing the consumption of reactants and formation of the title compound and its derivatives. |
Detection and Characterization of Transient Intermediates using Mass Spectrometry (MS) and Ion Mobility-Mass Spectrometry (IMS-MS)
The reactions of 2-Hydroxyethanesulfinic chloride may proceed through short-lived, unstable intermediates. Mass spectrometry-based techniques are exceptionally well-suited for the detection and characterization of these transient species.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which allows for the determination of the elemental composition of transient intermediates. nih.govnih.gov By coupling a mass spectrometer to a reaction vessel, it is possible to sample the reaction mixture and identify the mass-to-charge ratio (m/z) of fleeting intermediates, providing crucial clues to the reaction mechanism.
Ion Mobility-Mass Spectrometry (IMS-MS): IMS-MS adds another dimension of separation to traditional mass spectrometry, separating ions based on their size, shape, and charge. nih.govyoutube.comyoutube.comyoutube.com This technique is particularly valuable for separating transient intermediates from other species in the reaction mixture that may have similar m/z values. nih.gov The ability of IMS-MS to provide information about the three-dimensional structure of an ion can be instrumental in distinguishing between isomeric intermediates that may be present in the reaction of 2-Hydroxyethanesulfinic chloride.
| Technique | Key Advantage | Application to 2-Hydroxyethanesulfinic chloride Intermediates |
| Mass Spectrometry (MS) | High-resolution mass analysis for elemental composition. nih.gov | Identification of the chemical formula of short-lived reaction intermediates. |
| Ion Mobility-MS (IMS-MS) | Separation based on size and shape, in addition to mass. nih.govyoutube.com | Differentiation of isomeric transient species and cleaning up complex spectra. nih.gov |
Advanced Spectroscopic Elucidation of Novel Derivatives and Products
Once reactions involving 2-Hydroxyethanesulfinic chloride are complete, a variety of advanced spectroscopic methods are employed to fully characterize the structure of the resulting novel derivatives and products.
Comprehensive NMR Spectroscopy for Structural Characterization
NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. core.ac.uk A suite of one- and two-dimensional NMR experiments is used to piece together the complete chemical structure of derivatives of 2-Hydroxyethanesulfinic chloride.
¹H NMR: Provides information about the number, connectivity, and chemical environment of hydrogen atoms.
¹³C NMR: Reveals the carbon framework of the molecule.
DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different parts of a molecule. mdpi.com
¹⁹F NMR: If fluorine-containing derivatives are synthesized, ¹⁹F NMR is a highly sensitive technique for their characterization. mdpi.com
³⁵Cl Solid-State NMR: For solid derivatives, ³⁵Cl SSNMR can be a useful probe of the local chlorine environment. researcher.life
By combining the information from these experiments, a complete and unambiguous three-dimensional structure of any new derivative can be determined. core.ac.uk
High-Resolution Mass Spectrometry for Mechanistic Studies
High-resolution mass spectrometry (HRMS) is not only used for detecting transient species but also plays a vital role in the detailed analysis of the final products of reactions involving 2-Hydroxyethanesulfinic chloride. nih.gov By providing exact mass measurements, HRMS confirms the elemental composition of the synthesized derivatives. Furthermore, tandem mass spectrometry (MS/MS) experiments, where a specific ion is isolated and fragmented, can provide valuable information about the structure of the molecule and the connectivity of its atoms. This fragmentation data is crucial for confirming proposed structures and can offer insights into the reaction mechanisms that led to the formation of the product. nih.gov
Electrochemical Methods for Reaction Mechanism Investigations
Electrochemical methods offer a powerful lens for investigating the reaction mechanisms of sulfonyl chlorides, including 2-hydroxyethanesulfonyl chloride. These techniques allow for the controlled generation and study of reactive intermediates, such as sulfonyl radicals, by managing the electron transfer processes at an electrode surface. The electrochemical behavior of sulfonyl compounds is a subject of ongoing research, providing insights into their redox properties and subsequent chemical transformations nih.gov.
Reaction mechanisms can be elucidated by studying the reduction or oxidation of the sulfonyl chloride group (-SO₂Cl). The cathodic reduction of sulfonyl chlorides is a key process, often leading to the cleavage of the sulfur-chlorine bond to form a sulfonyl radical (RSO₂•) and a chloride anion (Cl⁻) acs.org. This initial step can trigger a cascade of subsequent reactions.
A plausible mechanism for the electrochemical reduction of a sulfonyl chloride, which can be investigated using techniques like cyclic voltammetry and controlled potential electrolysis, is outlined below:
Initiation at the Cathode: The sulfonyl chloride molecule diffuses from the bulk solution to the electrode surface where it accepts an electron. This reduction process generates a sulfonyl radical.
Radical Reactions: The newly formed sulfonyl radical is highly reactive. It can participate in various reactions, such as addition to unsaturated bonds (e.g., alkenes), hydrogen abstraction from the solvent, or dimerization.
Anodic Processes: Concurrently, at the anode, species generated during the reaction or other components in the electrolyte can be oxidized. For instance, in some systems, a chlorine anion can be oxidized to a chlorine radical acs.org.
Recent studies on the electrochemical chlorosulfonylation of alkenes using aryl sulfonyl chlorides have provided mechanistic details that are applicable to 2-hydroxyethanesulfonyl chloride acs.org. These investigations propose that the sulfonyl radical generated via electrochemical reduction is trapped by an alkene to form a carbon-centered radical intermediate. This intermediate then reacts with an electrochemically generated chlorine source to yield the final product acs.org. The precise pathway and the stability of intermediates like the sulfonyl radical can be probed by analyzing the relationship between current, potential, and the chemical composition of the reaction mixture.
The following table summarizes key electrochemical reactions and the intermediates involved in the study of sulfonyl chloride reaction mechanisms.
Table 1: Key Electrochemical Reactions and Intermediates for Sulfonyl Chlorides
| Step | Reaction | Intermediate Species | Electrochemical Technique for Investigation |
| Cathodic Reduction | RSO₂Cl + e⁻ → RSO₂• + Cl⁻ | Sulfonyl Radical (RSO₂•) | Cyclic Voltammetry, Controlled Potential Coulometry |
| Anodic Oxidation | Cl⁻ → Cl• + e⁻ | Chlorine Radical (Cl•) | Linear Sweep Voltammetry, Rotating Disk Electrode |
| Radical Coupling | RSO₂• + Alkene → [RSO₂-Alkene]• | Carbon-centered Radical | In-situ Spectroelectrochemistry, Product Analysis |
| Product Formation | [RSO₂-Alkene]• + Cl• → RSO₂-Alkene-Cl | Final Product | Preparative Electrolysis followed by Spectroscopy |
Note: 'R' in this context would be HOCH₂CH₂- for 2-hydroxyethanesulfonyl chloride. The specific reactions and intermediates can vary based on solvent, electrolyte, and electrode material.
Chromatographic Techniques for Complex Mixture Analysis and Purification in Research Contexts
Chromatographic techniques are indispensable for the analysis of complex reaction mixtures and the purification of sulfonyl chlorides like 2-hydroxyethanesulfonyl chloride in a research setting. Both gas chromatography (GC) and liquid chromatography (LC) are employed, with the choice depending on the volatility, thermal stability, and polarity of the compound and the matrix.
Gas Chromatography (GC): Direct analysis of sulfonyl chlorides by GC can be challenging due to their thermal lability. Alkanesulfonyl chlorides, for example, have been observed to partially degrade into the corresponding chlorides within the hot GC injector or column core.ac.uknih.gov. Given that 2-hydroxyethanesulfonyl chloride also possesses a reactive hydroxyl group, it is susceptible to thermal decomposition or unwanted side reactions at elevated temperatures.
To overcome this, derivatization is a common strategy for accurate quantitative analysis. Sulfonyl chlorides can be converted into more thermally stable derivatives, such as N,N-diethylsulfonamides, prior to GC analysis core.ac.uknih.gov. This approach prevents degradation and improves chromatographic peak shape. The analysis is typically performed on a capillary column, such as one with a poly(5% phenyl/95% methylsiloxane) stationary phase, coupled with a mass spectrometer (MS) for definitive identification of the components core.ac.uk.
Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is a versatile technique for the analysis and purification of 2-hydroxyethanesulfonyl chloride, as it operates at ambient temperature, thus avoiding thermal degradation. For analytical purposes, reversed-phase HPLC is commonly used. A patent for the analysis of the related compound methylsulfonyl chloride specifies a C18 column with a water and acetonitrile (B52724) gradient as the mobile phase, and detection using a diode-array detector (DAD) google.com. The hydroxyl group in 2-hydroxyethanesulfonyl chloride increases its polarity, making it well-suited for reversed-phase or hydrophilic interaction liquid chromatography (HILIC) methods.
For purification in research contexts, flash column chromatography is a standard and effective method. This preparative liquid chromatography technique uses a silica (B1680970) gel stationary phase. The elution of the desired compound from the complex mixture is achieved using a solvent system of appropriate polarity, such as a mixture of petroleum ether and ethyl acetate (B1210297) nih.govrsc.org. The separation is monitored by thin-layer chromatography (TLC) to identify and collect the fractions containing the purified 2-hydroxyethanesulfonyl chloride. One study on the synthesis of this compound utilized extraction with solvents like benzene (B151609) and methylene (B1212753) chloride as a preliminary purification step, which is often followed by column chromatography for higher purity cdnsciencepub.com.
The following table summarizes various chromatographic techniques applicable to the analysis and purification of 2-hydroxyethanesulfonyl chloride.
Table 2: Chromatographic Methods for the Analysis and Purification of Sulfonyl Chlorides
| Technique | Stationary Phase | Mobile Phase / Eluent | Detector | Application Context | Reference |
| Gas Chromatography (GC) | Poly(5% phenyl/95% methylsiloxane) | Helium (Carrier Gas) | MS | Analysis of complex mixtures (often after derivatization) | core.ac.uk |
| HPLC (Reversed-Phase) | C18 (Octadecyl-silica) | Water / Acetonitrile (Gradient) | DAD / UV | Quantitative analysis of reaction mixtures | google.com |
| Flash Chromatography | Silica Gel (300-400 mesh) | Petroleum Ether / Ethyl Acetate | TLC / UV | Purification of synthesized compound in research | nih.govrsc.org |
| Thin-Layer Chromatography (TLC) | Silica Gel 60 F₂₅₄ | Varies (e.g., Petroleum Ether / Ethyl Acetate) | UV / I₂ | Reaction monitoring and fraction analysis | nih.gov |
Synthetic Applications and Broader Context of 2 Hydroxyethanesulfinicchloride
2-Hydroxyethanesulfinic Chloride as a Key Building Block in Advanced Organic Synthesis
2-Hydroxyethanesulfinic chloride has emerged as a valuable and versatile building block in the field of organic synthesis. Its bifunctional nature, possessing both a reactive sulfinyl chloride and a primary hydroxyl group, allows for a diverse range of chemical transformations. This unique combination enables the introduction of the hydroxysulfonyl moiety into various molecular frameworks, paving the way for the synthesis of complex and functionally rich compounds.
Precursor for the Synthesis of Diverse Sulfones, Sulfinates, and Sulfinamides
2-Hydroxyethanesulfinic chloride serves as a readily accessible precursor for the synthesis of a variety of sulfur-containing compounds, including sulfones, sulfinates, and sulfinamides. These functional groups are prevalent in many biologically active molecules and advanced materials.
Sulfones: The oxidation of sulfides is a common and widely employed method for the synthesis of sulfones. nih.gov This process typically involves a two-step oxidation, with a sulfoxide (B87167) as an intermediate. nih.gov While various oxidizing agents can be used, the direct synthesis from sulfonyl chlorides via electrophilic aromatic substitution is also a well-established route, particularly for aryl sulfones. nih.gov
Sulfinates: Sodium sulfinates, which can be prepared from the corresponding sulfonyl chlorides, are versatile reagents in organic synthesis. nih.gov For instance, the reaction of sodium benzene (B151609) sulfinate with 2-trimethylsilylethyl chloride yields 2-trimethylsilylethyl benzene sulfinate, a precursor for unsymmetrical sulfoxides. jchemrev.com The reduction of sulfonyl chlorides using reagents like sodium sulfite (B76179) is a common method for preparing sodium sulfinates. nih.gov
Sulfinamides: Sulfinamides are crucial intermediates and functional groups in organic and medicinal chemistry. nih.govnih.gov A prevalent method for their synthesis involves the reaction of sulfinyl chloride intermediates with amines. nih.gov These sulfinyl chlorides can be generated in situ from sulfinates by treatment with reagents like thionyl chloride. nih.gov An alternative one-pot synthesis of sulfinamides utilizes organometallic reagents and a sulfur dioxide surrogate to generate a metal sulfinate, which is then converted to the sulfinyl chloride and trapped with an amine. nih.gov Another approach involves the reduction of sulfonyl chlorides in the presence of an amine. nih.gov
| Compound Class | Synthetic Method from 2-Hydroxyethanesulfinic chloride derivative | Reagents | Reference |
| Sulfones | Oxidation of corresponding sulfides | Hydrogen peroxide, Tantalum carbide/Niobium carbide | organic-chemistry.org |
| Sulfinates | Reduction of the sulfonyl chloride | Sodium sulfite, Sodium bicarbonate | nih.gov |
| Sulfinamides | Reaction with amines via sulfinyl chloride intermediate | Thionyl chloride, Amine | nih.gov |
| Sulfinamides | Reductive amination of the sulfonyl chloride | Triphenylphosphine (B44618), Amine, Triethylamine | nih.gov |
Participation in Olefination Reactions and Related Carbon-Carbon Bond Formations
While direct participation of 2-hydroxyethanesulfinic chloride in classical olefination reactions like the Wittig or Horner-Wadsworth-Emmons reaction is not its primary application, its derivatives can be strategically employed in carbon-carbon bond-forming reactions. The Julia-Lythgoe olefination and its modified versions, which utilize aryl sulfones, are powerful methods for the synthesis of alkenes, particularly E-olefins. The sulfone moiety, which can be derived from precursors like 2-hydroxyethanesulfinic chloride, plays a critical role in this transformation.
The reaction proceeds through the addition of a sulfonyl-stabilized carbanion to an aldehyde, followed by functionalization of the resulting alcohol and a reductive elimination step. This methodology has proven to be highly effective in the total synthesis of complex natural products.
Introduction of Hydroxysulfonyl Functionality into Complex Molecular Architectures
A key synthetic utility of 2-hydroxyethanesulfinic chloride lies in its ability to introduce the hydroxysulfonyl group into intricate molecular structures. This bifunctional cassette can be incorporated through nucleophilic substitution at the sulfinyl chloride moiety, followed by further transformations of the hydroxyl group, or vice versa. The presence of both functionalities allows for orthogonal chemical manipulations, providing a powerful tool for the construction of complex molecules. The compound itself is the first documented instance of a molecule that is both an alcohol and a sulfonyl chloride. cdnsciencepub.com
Development of Novel Reagents and Catalytic Systems Utilizing 2-Hydroxyethanesulfinic chloride
The unique reactivity of 2-hydroxyethanesulfinic chloride and its derivatives has spurred the development of novel reagents and catalytic systems. For instance, ionic liquids derived from the quaternization of imidazole (B134444) with nitrile-functionalized alkyl halides have been shown to catalyze reactions like the Morita-Baylis-Hillman (MBH) reaction. researchgate.net While not directly involving 2-hydroxyethanesulfinic chloride, this illustrates how functionalized chlorides can be precursors to catalytic species. The development of practical and scalable processes for key building blocks like 2-(methanesulfonyl)benzenesulfonyl chloride highlights the industrial importance of such sulfonyl chlorides in the synthesis of drug candidates. researchgate.net The synthesis of polar sulfonyl chlorides, which are underrepresented in chemical libraries, is crucial for expanding the chemical space of sulfonamides for drug discovery. orgsyn.org
Supramolecular Interactions and Self-Assembly of 2-Hydroxyethanesulfinic chloride Derivatives
The derivatives of 2-hydroxyethanesulfinic chloride, containing both hydrogen bond donor (hydroxyl) and acceptor (sulfonyl) groups, have the potential to engage in a variety of supramolecular interactions. These interactions, including hydrogen bonding and other weak non-covalent forces, can direct the self-assembly of molecules into well-defined architectures.
Studies on eucalyptol (B1671775) derivatives have shown that O–H⋯O hydrogen bonds are key contributors to their crystal packing. rsc.org The combination of C–H⋯O hydrogen bonds and weak C–H⋯π interactions can also play a significant role in stabilizing supramolecular assemblies. rsc.org The ability of molecules to self-assemble is highly dependent on their structure, including the presence of hydrophilic and hydrophobic domains. For example, chiral oligomers with alternating hydrophilic and hydrophobic side chains can self-assemble into vesicular particles in both water and aliphatic hydrocarbons. rsc.org While specific studies on the self-assembly of 2-hydroxyethanesulfinic chloride derivatives are not extensively reported, the fundamental principles of supramolecular chemistry suggest that its derivatives would exhibit interesting aggregation behaviors.
Exploration of Analogues and Homologues with Tuned Reactivity Profiles
The study of analogues and homologues of 2-hydroxyethanesulfinic chloride provides valuable insights into structure-activity relationships and allows for the fine-tuning of reactivity. For instance, the aqueous chlorination of 3-mercapto-1-propanol, the next higher homologue of 2-mercaptoethanol (B42355), yields 3-chloro-1-propanesulfonyl chloride and 1,3-propane sultone, with no evidence of the corresponding 3-hydroxy-1-propanesulfonyl chloride. cdnsciencepub.com This highlights the delicate balance of factors that govern the outcome of these reactions.
Conclusion and Future Research Directions
Synthesis of 2-Hydroxyethanesulfinic Chloride
The synthesis of a bifunctional molecule like 2-hydroxyethanesulfinic chloride presents a significant challenge. The inherent reactivity of the sulfinyl chloride group with the hydroxyl group makes its isolation difficult. Standard methods for preparing sulfinyl chlorides, such as the chlorination of corresponding thiols or the reaction of sulfonic acids with chlorinating agents like thionyl chloride, would likely lead to undesired side reactions. researchgate.net
For instance, the chlorination of 2-mercaptoethanol (B42355) with chlorine in an aqueous solution has been shown to produce 2-hydroxyethanesulfonyl chloride, a related but distinct compound. researchgate.netcdnsciencepub.com This suggests that controlling the oxidation state of the sulfur atom while preserving the hydroxyl group is a delicate balance. Any attempt to synthesize 2-hydroxyethanesulfinic chloride would likely require carefully controlled conditions, low temperatures, and potentially the use of protecting groups for the hydroxyl function to prevent intramolecular reactions.
A plausible, albeit challenging, route could involve the controlled reduction of 2-hydroxyethanesulfonyl chloride. However, this would need a selective reducing agent that does not affect the sulfonyl chloride or the hydroxyl group. Another approach could be the reaction of a protected 2-hydroxyethanethiol with a mild chlorinating agent, followed by deprotection.
Reactivity and Mechanistic Understanding of 2-Hydroxyethanesulfinic Chloride
The reactivity of 2-hydroxyethanesulfinic chloride is expected to be dominated by the electrophilic nature of the sulfur atom in the sulfinyl chloride group. This group is highly susceptible to nucleophilic attack. The presence of an intramolecular hydroxyl group introduces the possibility of a rapid cyclization reaction to form a cyclic sulfinate ester, a 1,2-oxathietane-2-oxide.
This intramolecular cyclization would likely be the dominant reaction pathway, making the isolation of the linear 2-hydroxyethanesulfinic chloride challenging. The mechanism would involve the nucleophilic attack of the hydroxyl oxygen onto the electrophilic sulfur atom, with the subsequent expulsion of the chloride ion.
In the presence of external nucleophiles, a competition between intramolecular cyclization and intermolecular reaction would exist. The outcome would depend on the concentration and nucleophilicity of the external reagent, as well as the reaction conditions. For example, reaction with amines could potentially lead to the formation of the corresponding sulfinamides. nih.govacs.org
Computational and Analytical Advancements
Computational chemistry, particularly Density Functional Theory (DFT), could provide significant insights into the properties and reactivity of the elusive 2-hydroxyethanesulfinic chloride. researchgate.net DFT calculations could be employed to:
Predict its molecular geometry and vibrational frequencies.
Determine its stability relative to its cyclic isomer.
Model the transition states for its formation and subsequent reactions, providing mechanistic clarity.
Calculate its NMR and IR spectra to aid in its potential identification.
Hirshfeld surface analysis could also be a valuable tool to understand the potential non-covalent interactions that might influence its crystal packing, if it could be isolated in solid form. nih.gov
Analytically, the characterization of 2-hydroxyethanesulfinic chloride would require techniques that can handle its likely instability and moisture sensitivity. Techniques such as low-temperature NMR spectroscopy and mass spectrometry would be essential for its identification. Infrared (IR) spectroscopy would be expected to show characteristic peaks for the S=O and O-H stretching vibrations.
Unexplored Synthetic Opportunities and Potential Applications
Despite the challenges in its synthesis and isolation, the potential reactivity of 2-hydroxyethanesulfinic chloride opens up several unexplored synthetic opportunities. If it could be generated in situ, it could serve as a valuable intermediate for the synthesis of a variety of sulfur-containing compounds.
For example, its reaction with different nucleophiles could provide access to a range of bifunctional molecules containing a sulfinate ester or sulfinamide group alongside a hydroxyl group. These compounds could have potential applications as:
Building blocks in organic synthesis: The presence of two different functional groups allows for sequential and selective transformations.
Ligands for catalysis: The hydroxyl and sulfinyl groups could act as coordination sites for metal ions.
Precursors to biologically active molecules: Sulfur-containing compounds are prevalent in many pharmaceuticals.
The controlled polymerization of this molecule or its derivatives could also lead to novel polymers with interesting properties.
Outlook for the Field of Hydroxy-Substituted Sulfinic Halide Chemistry
The chemistry of hydroxy-substituted sulfinic halides, while not extensively explored, holds significant promise. The interplay between the hydroxyl and sulfinyl halide functional groups can lead to complex and interesting reactivity, including the formation of cyclic intermediates. researchgate.net
Future research in this area will likely focus on:
Developing novel synthetic methods: The design of new synthetic strategies to access these challenging molecules is a key priority. This may involve the use of flow chemistry or other advanced techniques to control reaction conditions and handle unstable intermediates.
Mechanistic studies: A deeper understanding of the reaction mechanisms, aided by computational studies, will be crucial for controlling the outcome of reactions and designing new synthetic applications.
Exploration of applications: The synthesis of a wider range of hydroxy-substituted sulfinic halides will enable the exploration of their potential applications in materials science, catalysis, and medicinal chemistry.
The development of stable and accessible hydroxy-substituted sulfinic halides could provide chemists with a new set of versatile building blocks for the construction of complex molecules with unique properties.
Q & A
Q. What are the recommended methods for synthesizing 2-Hydroxyethanesulfinic Chloride, and how can experimental reproducibility be ensured?
Synthesis typically involves sulfonation or chlorination of precursor alcohols under controlled conditions. Key steps include:
- Using anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis .
- Maintaining low temperatures (0–5°C) during chlorination to avoid side reactions .
- Purification via vacuum distillation or recrystallization to achieve >95% purity .
For reproducibility, document reagent stoichiometry, reaction time, and purification steps in detail, adhering to guidelines for experimental reporting .
Q. How should researchers characterize the purity and structural identity of 2-Hydroxyethanesulfinic Chloride?
- Spectroscopic Analysis : Use -NMR to confirm the hydroxyethyl group (δ 3.5–4.0 ppm) and sulfinic chloride moiety (δ 2.8–3.2 ppm) .
- Chromatography : HPLC with UV detection (λ = 210 nm) to assess purity; retention time comparison with standards is critical .
- Elemental Analysis : Match experimental C, H, and S percentages with theoretical values (e.g., C: 23.1%, H: 4.3%, S: 15.4%) .
Q. What safety protocols are essential when handling 2-Hydroxyethanesulfinic Chloride in the laboratory?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant goggles, and lab coats .
- Ventilation : Use fume hoods to prevent inhalation of vapors, which can cause respiratory irritation .
- Waste Disposal : Segregate acidic and chlorinated waste for neutralization before disposal, following local regulations .
Advanced Research Questions
Q. How does the reactivity of 2-Hydroxyethanesulfinic Chloride differ from other sulfonyl chlorides in nucleophilic substitution reactions?
The hydroxyethyl group introduces steric hindrance, slowing reactions compared to smaller analogs (e.g., methanesulfonyl chloride). However, the electron-withdrawing sulfinic group enhances electrophilicity. Key considerations:
Q. What factors influence the stability of 2-Hydroxyethanesulfinic Chloride during storage, and how can degradation be mitigated?
Q. How should researchers address contradictory data in studies involving 2-Hydroxyethanesulfinic Chloride’s reaction yields?
- Control Experiments : Replicate reactions with identical reagents and conditions to isolate variables (e.g., trace moisture) .
- Statistical Analysis : Apply ANOVA to determine if yield variations are significant (p < 0.05) or due to experimental error .
- Cross-Validation : Compare results with independent techniques (e.g., NMR vs. IR for product identification) .
Q. What strategies enable the differentiation of 2-Hydroxyethanesulfinic Chloride from structurally similar sulfonyl chlorides in mixed systems?
- Mass Spectrometry : Use high-resolution MS to distinguish molecular ions (e.g., [M+H] at m/z 208.11) from analogs .
- Selective Derivatization : React with amines (e.g., benzylamine) and analyze sulfonamide derivatives via -NMR .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
